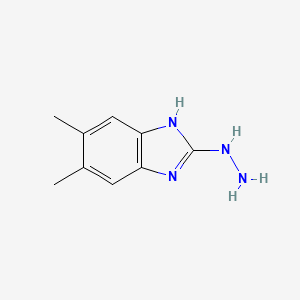

2-Hydrazinyl-5,6-dimethyl-1h-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60178-36-1 |

|---|---|

Molecular Formula |

C9H12N4 |

Molecular Weight |

176.22 g/mol |

IUPAC Name |

(5,6-dimethyl-1H-benzimidazol-2-yl)hydrazine |

InChI |

InChI=1S/C9H12N4/c1-5-3-7-8(4-6(5)2)12-9(11-7)13-10/h3-4H,10H2,1-2H3,(H2,11,12,13) |

InChI Key |

IYYYILPZYXUAHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)NN |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 2 Hydrazinyl 5,6 Dimethyl 1h Benzimidazole

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazone Derivatives

The terminal nitrogen atom of the hydrazinyl group in 2-Hydrazinyl-5,6-dimethyl-1H-benzimidazole possesses lone-pair electrons, rendering it strongly nucleophilic. This reactivity is prominently displayed in its condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions, typically catalyzed by a small amount of acid, proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form stable hydrazone derivatives. nih.govnih.gov This reaction is a cornerstone for creating benzimidazole-hydrazone hybrids. cumhuriyet.edu.tr

The general scheme for this reaction involves refluxing the 2-hydrazinyl-benzimidazole derivative with the selected carbonyl compound in a suitable solvent like ethanol. nih.gov The use of eco-friendly catalysts, such as citric acid, has also been reported to efficiently promote this condensation, yielding products in high yields. nih.gov

While specific studies detailing the reactions of the 5,6-dimethyl substituted variant are not extensively documented, the reactivity is analogous to the parent 2-hydrazinobenzimidazole. A variety of aromatic and heterocyclic aldehydes can be employed to synthesize a library of corresponding hydrazones. nih.govresearchgate.net

Table 1: Examples of Hydrazone Synthesis from 2-Hydrazinobenzimidazole and Carbonyl Compounds This table is based on the reactivity of the parent 2-hydrazinobenzimidazole scaffold.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Catalyst | Product Type | Yield (%) |

| 2-Hydrazinobenzimidazole | Benzaldehyde | Citric Acid | 2-(2-Benzylidenehydrazinyl)-1H-benzo[d]imidazole | 94 |

| 2-Hydrazinobenzimidazole | 4-Methoxybenzaldehyde | Citric Acid | 2-[2-(4-Methoxybenzylidene)hydrazinyl]-1H-benzo[d]imidazole | 92 |

| 2-Hydrazinobenzimidazole | 4-Chlorobenzaldehyde | Acetic Acid | 2-[2-(4-Chlorobenzylidene)hydrazinyl]-1H-benzo[d]imidazole | 83 |

| 2-Hydrazinobenzimidazole | Isatin | Citric Acid | 3-(2-(1H-Benzo[d]imidazol-2-yl)hydrazono)indolin-2-one | 88 |

Data sourced from studies on the unsubstituted 2-hydrazinobenzimidazole. nih.gov

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both nucleophilic nitrogen centers and an active N-H group on the imidazole (B134444) ring, makes it an ideal precursor for synthesizing fused heterocyclic systems through cyclocondensation reactions.

The reaction of hydrazines with 1,3-dielectrophilic compounds, such as β-diketones (e.g., acetylacetone), is a classical and efficient method for constructing pyrazole (B372694) rings. ekb.egchim.itbeilstein-journals.org When 2-hydrazinobenzimidazole derivatives are reacted with β-diketones, the initial condensation typically occurs at the more reactive terminal amino group of the hydrazinyl moiety, followed by cyclization to yield 2-(3,5-disubstituted-1H-pyrazol-1-yl)benzimidazoles. researchgate.net This reaction provides a direct linkage between the benzimidazole (B57391) and pyrazole heterocycles. The reaction conditions, particularly the pH, can influence the outcome; neutral media favor the formation of the pyrazolyl-benzimidazole, while acidic conditions may halt the reaction at the hydrazone intermediate stage. researchgate.net

The synthesis of pyrimidine-fused benzimidazoles, such as benzo nih.govnih.govimidazo[1,2-a]pyrimidines, typically proceeds from 2-aminobenzimidazole (B67599) derivatives reacting with precursors like β-bromo-α,β-unsaturated aldehydes. nih.govacs.orgresearchgate.net This method involves an initial nucleophilic substitution followed by intramolecular cyclization.

For the synthesis of more complex pyrazolo-pyrimido-benzimidazole scaffolds, multi-step synthetic routes are often employed. These strategies may involve coupling a pre-formed pyrazolo[1,5-a]pyrimidine (B1248293) unit with a benzimidazole derivative at a specific position. nih.gov For instance, a halogenated pyrazolo[1,5-a]pyrimidine can be coupled with a benzimidazole moiety through nucleophilic aromatic substitution to create the final fused system. nih.gov Direct synthesis from 2-hydrazinyl-benzimidazoles to these specific fused systems is less common and would likely require transformation of the hydrazinyl group into a functionality more suited for pyrimidine (B1678525) ring formation.

The formation of a tetrazole ring is a significant transformation in medicinal chemistry. The most common synthetic routes involve the [2+3] cycloaddition reaction between an azide (B81097) and a nitrile or an isocyanide. nih.govacs.org The synthesis of a tetrazole ring fused to a benzimidazole, such as in tetrazolo[1,5-a]benzimidazole, typically requires an intramolecular cyclization of a 2-azidobenzimidazole intermediate. A plausible, though not directly cited, pathway starting from this compound would involve the conversion of the hydrazinyl group (-NHNH₂) into an azide group (-N₃), for example, through diazotization with nitrous acid followed by treatment with an azide source. The resulting 2-azido intermediate could then potentially undergo thermal or acid-catalyzed cyclization to form the fused tetrazole ring.

Investigation of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is governed by the interplay of its constituent parts.

Nucleophilic Reactivity : The primary sites for nucleophilic attack are the nitrogen atoms of the hydrazinyl group. The terminal -NH₂ is the most nucleophilic center, readily participating in condensation reactions with carbonyls and acylation reactions. nih.govresearchgate.net The adjacent nitrogen atom and the N1 nitrogen of the imidazole ring also exhibit nucleophilic character and can be involved in alkylation or cyclization reactions. longdom.org In cases of 2-halobenzimidazoles, direct nucleophilic substitution at the C2 position is a common reaction, highlighting the electrophilic nature of this carbon when attached to a good leaving group. longdom.org

Electrophilic Reactivity : The benzimidazole ring system is susceptible to electrophilic substitution on the benzene (B151609) portion. The positions are electron-rich, and the presence of two electron-donating methyl groups at the 5 and 6 positions further activates the benzene ring for electrophilic attack. chemicalbook.com The most probable sites for substitution (e.g., nitration, halogenation) would be positions 4 and 7. The N-H proton of the imidazole ring is acidic and can be abstracted by a base, allowing for subsequent electrophilic attack at the N1 position (alkylation, acylation). chemicalbook.comtsijournals.com

Functionalization Strategies on the Benzimidazole Nucleus and Hydrazinyl Moiety

Further derivatization of the this compound scaffold can be achieved by targeting either the hydrazinyl group or the core benzimidazole structure.

Functionalization of the Hydrazinyl Moiety : Beyond the formation of hydrazones, the hydrazinyl group can undergo various transformations.

Acylation : Reaction with acid chlorides or anhydrides yields the corresponding hydrazide derivatives.

Sulfonylation : Treatment with sulfonyl chlorides provides N-sulfonylated products.

Reductive Amination : Reaction with carbonyl compounds in the presence of a reducing agent can lead to N-alkylated hydrazinyl derivatives.

Functionalization of the Benzimidazole Nucleus :

N-Alkylation/N-Arylation : The N1-H of the imidazole ring can be deprotonated with a base and subsequently reacted with alkyl or aryl halides to introduce substituents. nih.govtsijournals.com This is a common strategy to modify the molecule's properties.

Electrophilic Aromatic Substitution : As mentioned, the 4 and 7 positions on the benzene ring are activated and can be targeted for substitution reactions like halogenation or nitration, introducing further functional handles.

Palladium-Catalyzed Cross-Coupling : Modern synthetic methods allow for the functionalization of the benzimidazole core through cross-coupling reactions. For instance, if a halogen atom is introduced onto the benzene ring (e.g., at the 4 or 7 position), Suzuki or Buchwald-Hartwig reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. nih.gov This strategy offers a powerful way to build molecular complexity.

N-Alkylation and N-Acylation Reactions

The presence of multiple nucleophilic nitrogen atoms in this compound makes it a versatile substrate for N-alkylation and N-acylation reactions. The regioselectivity of these reactions is influenced by the reaction conditions and the relative nucleophilicity of the different nitrogen atoms.

N-Alkylation Reactions

N-alkylation of benzimidazole derivatives is a common strategy for synthesizing a diverse library of compounds. The reaction typically involves the deprotonation of the N-H group of the imidazole ring, followed by nucleophilic attack on an alkylating agent. Common conditions include the use of alkyl halides in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). acs.orgresearchgate.net Phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate, can also be employed to facilitate the reaction. researchgate.net

For 2-hydrazinyl-benzimidazoles, alkylation can potentially occur at the N-1 position of the imidazole ring or at the nitrogen atoms of the hydrazinyl moiety. The N-1 position is often readily alkylated. acs.orgresearchgate.net However, achieving regioselectivity can be challenging. Specific methodologies have been developed to control the site of alkylation, sometimes favoring the more sterically hindered nitrogen atom, which might not be the thermodynamically preferred product. acs.orgsci-hub.senih.gov

| Starting Material | Alkylating Agent | Base / Catalyst | Solvent | Product | Ref. |

| 2-Substituted-1H-benzimidazole | C3–C10 Alkyl bromides | KOH / Tetrabutylammonium hydrogen sulfate | Aqueous | 1-Alkyl-2-substituted-benzimidazole | researchgate.net |

| 2-Aryl-1H-benzimidazole | Various alkyl halides | K2CO3 | DMSO | 1-Alkyl-2-aryl-1H-benzimidazole | acs.org |

| 2-[(2-thionyl)acetyl)]-1H-benzimidazole | Alkyl halide | N/A | N/A | 1-Alkyl-2-[(2-thionyl)acetyl)]-benzimidazole | mjcce.org.mkscispace.com |

N-Acylation Reactions

N-acylation is another important derivatization reaction, typically carried out using acyl chlorides or anhydrides. In the case of 2-hydrazinyl-benzimidazoles, the exocyclic hydrazinyl group is generally more nucleophilic than the endocyclic imidazole nitrogens. Consequently, acylation reactions are expected to occur preferentially at the terminal amino group of the hydrazinyl moiety.

The resulting N-acyl hydrazide derivatives can be further reacted, for instance, through condensation with various aldehydes and ketones. This subsequent reaction yields N-acyl hydrazones, a well-studied class of compounds. nih.govnih.gov This two-step process significantly expands the structural diversity that can be achieved from the parent 2-hydrazinyl-benzimidazole. Acetylation of a substituted benzimidazole with acetic anhydride (B1165640) has also been reported to yield the corresponding N-acetyl derivative. mjcce.org.mkscispace.com

| Starting Material | Acylating Agent | Product Type | Ref. |

| 2-(Hydrazinylcarbonyl)-1H-benzimidazole | Various Benzaldehydes | N-Acyl Hydrazone | nih.govnih.gov |

| 2-Substituted benzimidazole | Acetic anhydride | N-Acetyl derivative | mjcce.org.mkscispace.com |

Introduction of Substituents at Benzene Ring Positions (C-5, C-6)

In the context of this compound, the substituents at the C-5 and C-6 positions are integral to the core structure and are "introduced" during the initial synthesis of the benzimidazole ring system rather than through post-synthesis modification of an unsubstituted ring. The foundational strategy for this is the Phillips condensation method, which involves the reaction of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net

The synthesis of the 5,6-dimethyl-1H-benzimidazole scaffold begins with 4,5-dimethyl-o-phenylenediamine. This precursor, which already contains the desired methyl groups at the correct positions, is condensed with a reagent that provides the C-2 carbon of the imidazole ring. A variety of C1 synthons can be employed, leading to different substituents at the 2-position, which can then be converted to the hydrazinyl group. researchgate.netsemanticscholar.orgnih.gov

For example:

Reaction with carbon disulfide (CS2) yields 5,6-dimethyl-1H-benzimidazole-2-thiol. nih.gov

Condensation with formic acid produces 5,6-dimethyl-1H-benzimidazole. semanticscholar.org

Once the 2-substituted-5,6-dimethyl-1H-benzimidazole is formed, the 2-hydrazinyl group can be introduced. A common method involves converting a 2-mercapto or 2-thiol group into a better leaving group, such as a sulfonyl group, followed by nucleophilic substitution with hydrazine (B178648) hydrate. nih.govresearchgate.netsemanticscholar.org This multi-step process ensures the precise placement of the dimethyl substituents on the benzene ring and the hydrazinyl group at the C-2 position. The 5,6-dimethyl-1H-benzimidazole moiety is notably a key structural component of vitamin B12. researchgate.netresearchgate.net

| Precursor | C1 Synthon | Intermediate Product | Subsequent Reagents | Final Core Product | Ref. |

| 4,5-dimethyl-o-phenylenediamine | Carbon Disulfide | 5,6-dimethyl-1H-benzimidazole-2-thiol | 1. Oxidizing Agent (e.g., KMnO4) 2. Hydrazine Hydrate | This compound | nih.govresearchgate.net |

| 4,5-dimethyl-o-phenylenediamine | Formic Acid | 5,6-dimethyl-1H-benzimidazole | N/A | 5,6-dimethyl-1H-benzimidazole | semanticscholar.org |

| 4,5-dimethyl-o-phenylenediamine | Aldehydes | 2-Substituted-5,6-dimethyl-1H-benzimidazole | N/A | 2-Substituted-5,6-dimethyl-1H-benzimidazole | nih.gov |

Biological Activities and Mechanistic Investigations in Vitro and Theoretical Perspectives

In Vitro Cytotoxicity and Antiproliferative Studies

Derivatives of the 2-hydrazinyl-benzimidazole scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a variety of human cancer cell lines.

Hydrazone derivatives of 2-hydrazinyl-benzimidazoles have shown notable antiproliferative activity. Studies have evaluated these compounds against a panel of cancer cell lines, including those for breast, lung, colon, and liver cancer. For instance, certain novel 2-substituted benzimidazole (B57391) derivatives have exhibited potent cytotoxic effects against A549 (lung), DLD-1 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines. nih.gov

The cytotoxic activity is often concentration-dependent. For example, one study found that a novel benzimidazole derivative (se-182) showed potent action against A549 and HepG2 cells with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. Other research on 1,2-disubstituted benzimidazoles found that a compound with a chloride group (compound 2a) induced significant cytotoxicity, particularly at concentrations of 150 and 300 µM, against A549 and DLD-1 cell lines. nih.gov Similarly, 1H-benzimidazole-2-yl hydrazones have demonstrated moderate antiproliferative activity against MCF-7 breast cancer cells. nih.govnih.gov

The underlying mechanisms for this anticancer activity often involve the induction of apoptosis. nih.gov Mechanistic studies have revealed that potent benzimidazole derivatives can trigger programmed cell death by increasing the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl2. nih.gov This disruption of the balance between pro- and anti-apoptotic factors ultimately leads to the selective destruction of cancer cells.

| Compound Class | Cancer Cell Line | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1-Phenyl-3-naphthalenomethylbenzimidazolium chloride (se-182) | HepG2 (Liver) | 15.58 µM | |

| 1-Phenyl-3-naphthalenomethylbenzimidazolium chloride (se-182) | A549 (Lung) | 15.80 µM | |

| 2-methyl-3-(3-chlorobenzyl)benzimidazole (2a) | A549 (Lung) | 111.70 µM | nih.gov |

| 2-methyl-3-(3-chlorobenzyl)benzimidazole (2a) | DLD-1 (Colon) | 185.30 µM | nih.gov |

| 1H-benzimidazole-2-yl hydrazones | MCF-7 (Breast) | Low to moderate cytotoxicity | nih.govresearchgate.netresearchgate.netnih.gov |

The antiproliferative effects of 2-hydrazinyl-benzimidazole derivatives are often rooted in their ability to interfere with fundamental cellular machinery required for cancer cell growth and division. Two primary targets are DNA topoisomerases and the microtubule network.

DNA Topoisomerase I Inhibition: DNA topoisomerases are crucial enzymes that manage the topological state of DNA, a process vital for replication and transcription. nih.gov Certain benzimidazole derivatives have been identified as potent inhibitors of these enzymes. Bis-benzimidazole derivatives, for example, have been shown to inhibit the relaxation of pBR322 DNA induced by both topoisomerase I and topoisomerase II, with topoisomerase I being 2- to 9-fold more sensitive. nih.gov This inhibition of DNA synthesis and proliferative activity suggests that the compounds may function by preventing the interaction between topoisomerases and their DNA substrates. nih.gov Some benzimidazole analogues act as selective and differential inhibitors of human and E. coli DNA topoisomerase I. nih.govresearchgate.net

Microtubule Polymerization Modulation: Microtubules are dynamic polymers essential for cell structure, transport, and the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several 1H-benzimidazole-2-yl hydrazones have been shown to inhibit tubulin polymerization in vitro. nih.govnih.gov These compounds can elongate the nucleation phase and slow down the polymerization process, an effect comparable to the known inhibitor nocodazole. nih.gov Molecular docking studies suggest that these hydrazones can bind to the colchicine-binding site on tubulin, thereby disrupting microtubule formation and arresting cells in mitosis, which ultimately leads to apoptosis. nih.govnih.gov This mechanism is also linked to the anthelmintic activity of these compounds. researchgate.netnih.gov

Antimicrobial Efficacy Assessments

The benzimidazole framework is a well-established pharmacophore in antimicrobial drug discovery. The addition of a hydrazinyl or hydrazone moiety at the 2-position often enhances or broadens this activity.

Derivatives of 2-hydrazinyl-benzimidazole have demonstrated a wide spectrum of antimicrobial efficacy.

Antibacterial and Antifungal Activity: Numerous studies have confirmed the activity of these compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal species. acs.org Benzimidazole-hydrazone compounds have shown notable antifungal activity, particularly against Candida species. nih.gov While some series exhibit weak antibacterial effects, others have demonstrated significant inhibitory activity against strains like Staphylococcus aureus, Bacillus cereus, and Escherichia coli. nih.govresearchgate.netmdpi.com For instance, certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives showed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4-8 µg/mL. acs.org Some derivatives have also shown potent activity against Candida albicans and Aspergillus niger. acs.orgfrontiersin.orgrsc.org

Antiviral Activity: The benzimidazole scaffold is present in compounds that inhibit viral replication. Specific derivatives have been developed as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, a key enzyme for viral RNA amplification. nih.gov Research has also been conducted on the anti-influenza activity of 2-hydrazinobenzimidazoles. researchgate.net

Anthelmintic Activity: Benzimidazoles are a cornerstone of anthelmintic therapy. Hydrazone derivatives have shown excellent in vitro activity against parasites such as Trichinella spiralis. researchgate.net Compounds like 2-(3-hydroxybenzylidene)-1-(5(6)-methyl-1H-benzimidazol-2-yl)hydrazone have demonstrated potent larvicidal effects, often superior to clinically used drugs. nih.govresearchgate.net

| Compound Class | Organism | Activity Type | Observed Activity (MIC) | Reference |

|---|---|---|---|---|

| N-alkylated 2-(4-methoxyphenyl) benzimidazole (2g) | Staphylococcus aureus | Antibacterial | 4 µg/mL | acs.org |

| N-alkylated 2-(4-methoxyphenyl) benzimidazole (2g) | MRSA | Antibacterial | 4 µg/mL | acs.org |

| N-alkylated 2-(4-methoxyphenyl) benzimidazole (2g) | Streptococcus faecalis | Antibacterial | 8 µg/mL | acs.org |

| N-substituted 6-nitro-1H-benzimidazole (4k) | Candida albicans | Antifungal | 8 µg/mL | rsc.org |

| N-substituted 6-nitro-1H-benzimidazole (4k) | Aspergillus niger | Antifungal | 16 µg/mL | rsc.org |

| 2-hydrazinyl-benzimidazole derivatives | Trichinella spiralis | Anthelmintic | Potent larvicidal effect | researchgate.netresearchgate.net |

The antimicrobial mechanisms of 2-hydrazinyl-benzimidazole derivatives are varied and target-specific.

Antibacterial: A key bacterial target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. mdpi.com Computational and docking studies have shown that 2,5(6)-substituted benzimidazole derivatives possess the key hydrogen bond donor/acceptor groups for efficient interaction with the E. coli DNA gyrase B subunit, predicting an inhibitory effect. mdpi.com

Antiviral: For HCV, non-nucleoside benzimidazole inhibitors act via an allosteric mechanism. They bind to a site on the RNA-dependent RNA polymerase distinct from the active site for nucleotide substrates, inducing a conformational change that inhibits enzyme activity. nih.gov

Anthelmintic: The primary mechanism of anthelmintic action for benzimidazoles is the inhibition of tubulin polymerization, which disrupts the parasite's cellular structure and function. researchgate.netnih.gov

Enzyme Inhibition Profiling

Beyond the targets mentioned above, derivatives of 2-hydrazinyl-benzimidazole have been profiled for their inhibitory activity against other crucial enzymes implicated in disease.

One significant area of investigation is the inhibition of Jumonji domain-containing lysine (B10760008) demethylase (KDM) enzymes, particularly the KDM4 subfamily, which are linked to aggressive prostate cancer phenotypes. mdc-berlin.de Benzimidazole pyrazole-based inhibitors have been shown to inhibit KDM4 isoforms. The mechanism of inhibition is complex, involving competition with the enzyme for binding of the active-site Fe²⁺ ion, which effectively inactivates the enzyme. mdc-berlin.deacs.org

Additionally, various derivatives have been screened for activity against other enzymes. For example, certain benzimidazole-based hybrids have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov The inhibitory potential in these cases is highly dependent on the nature and position of substituents on both the benzimidazole core and the attached aryl rings. nih.gov

| Enzyme Target | Compound Class | Mechanism of Inhibition | Therapeutic Relevance | Reference |

|---|---|---|---|---|

| DNA Topoisomerase I/II | Bis-benzimidazoles | Inhibits DNA relaxation, potentially by blocking enzyme-DNA interaction | Anticancer, Antibacterial | nih.govnih.gov |

| Tubulin | 1H-benzimidazole-2-yl hydrazones | Binds to the colchicine (B1669291) site, inhibiting polymerization | Anticancer, Anthelmintic | nih.govnih.gov |

| Lysine Demethylase (KDM4) | Benzimidazole pyrazoles | Chelation of active-site Fe²⁺ | Anticancer (Prostate) | mdc-berlin.deacs.org |

| HCV RNA-Dependent RNA Polymerase | Cyclohexyl-benzimidazoles | Allosteric inhibition | Antiviral (Hepatitis C) | nih.gov |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Benzimidazole-based hybrids | Competitive/Non-competitive inhibition | Anti-Alzheimer's | nih.gov |

| DNA Gyrase (Bacterial) | 2,5(6)-substituted benzimidazoles | Interaction with the GyrB subunit | Antibacterial | mdpi.com |

Alpha-Amylase Inhibition Studies

Alpha-amylase is a critical enzyme in carbohydrate digestion, and its inhibition is a key strategy for managing type 2 diabetes. researchgate.net Benzimidazole derivatives have been identified as potential inhibitors of this enzyme. researchgate.netresearchgate.net Studies on novel compounds containing piperazine (B1678402) or benzimidazole moieties have shown their inhibitory potential against α-amylase. researchgate.net For instance, a series of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives demonstrated varying degrees of α-amylase inhibitory activity, with some compounds exhibiting greater potency than the standard drug, acarbose. researchgate.net One of the most potent inhibitors from a synthesized series, compound 14, which contains a benzimidazole moiety, showed an IC50 value of 64.8 ± 1.8 μM. researchgate.net

Molecular docking studies have been employed to understand the binding interactions between these benzimidazole derivatives and the active site of the α-amylase enzyme, providing a rationale for their inhibitory effects. researchgate.netresearchgate.net It has been suggested that the benzimidazole core can play an effective role in the amylase inhibition of the tested compounds. researchgate.net

Table 1: α-Amylase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Moiety | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 14 | Benzimidazole | 64.8 ± 1.8 | researchgate.net |

| Compound 7b | Benzimidazole-acetamide | 1.20 ± 0.05 | researchgate.net |

| Compound 7c | Benzimidazole-acetamide | 1.40 ± 0.10 | researchgate.net |

| Compound 7i | Benzimidazole-acetamide | 1.10 ± 0.05 | researchgate.net |

Aromatase Enzyme Inhibition Potential

Aromatase, a cytochrome P450 enzyme, is crucial for the final step in estrogen biosynthesis. Its inhibition is a primary therapeutic strategy for managing estrogen-dependent breast cancer. mdpi.comnih.gov Various benzimidazole derivatives have been synthesized and evaluated as aromatase inhibitors. mdpi.comnih.govsemanticscholar.orgnih.gov

For example, a series of benzimidazole-triazolothiadiazine derivatives were synthesized, and their aromatase inhibitory activity was assessed. mdpi.comnih.gov One compound, which featured a 4-cyanophenyl substituent, demonstrated potent aromatase inhibitory activity with an IC50 value of 0.032 ± 0.042 µM, comparable to the standard drug letrozole (B1683767) (IC50 = 0.024 ± 0.001 µM). mdpi.comnih.gov Another study on similar hybrids found that a compound bearing a difluoro substituent on the phenyl ring had significant aromatase inhibitory activity (IC50 = 0.037 ± 0.001 µM). nih.gov Molecular docking studies have helped to predict the possible binding modes of these compounds within the active site of the human placental aromatase enzyme. mdpi.comnih.govnih.gov

Table 2: Aromatase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Derivative Class | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 5e | Benzimidazole-triazolothiadiazine | 0.032 ± 0.042 | mdpi.comnih.gov |

| Compound 5g | Benzimidazole-triazolothiadiazine | 0.037 ± 0.001 | nih.gov |

| Compound 5b | 1,3,4-Oxadiazole-benzimidazole | 1.475 ± 0.062 | semanticscholar.org |

| Compound 5c | 1,3,4-Oxadiazole-benzimidazole | 2.512 ± 0.124 | semanticscholar.org |

Modulation of Acetylcholinesterase (AChE) Activity

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govphyschemres.org Benzimidazole derivatives have been extensively investigated for their potential to inhibit AChE. nih.govresearchgate.net

In one study, compounds combining benzimidazole and triazole rings were designed and synthesized. nih.govresearchgate.net Derivatives featuring a 3,4-dihydroxy substitution on a phenyl ring and a 5(6)-chloro substitution on the benzimidazole ring were identified as potent AChE inhibitors. nih.govresearchgate.net For instance, compound 3h exhibited an IC50 of 29.5 ± 1.2 nM and a Ki of 24.8 nM, which compared favorably with the reference drug donepezil (B133215) (IC50 = 21.8 ± 0.9 nM). nih.govresearchgate.net Kinetic studies revealed a mixed inhibition mechanism for these potent derivatives. nih.govresearchgate.net Molecular modeling has been used to determine the binding modes of these inhibitors within the AChE active site. nih.govresearchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Potent Benzimidazole-Triazole Derivatives

| Compound | IC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|

| 3d | 31.9 ± 0.1 | 26.2 | nih.govresearchgate.net |

| 3h | 29.5 ± 1.2 | 24.8 | nih.govresearchgate.net |

Investigations into Other Enzymatic Targets

Beyond the aforementioned enzymes, derivatives of the 2-hydrazinyl-1H-benzimidazole scaffold have been investigated for their activity against other significant enzymatic targets.

Tubulin Polymerization: Certain benzimidazolyl-2-hydrazones have shown potent antiparasitic and anticancer effects, which have been correlated with their ability to interfere with tubulin polymerization. nih.gov

Monoamine Oxidase B (MAO-B): The inhibition of MAO-B leads to higher dopamine (B1211576) bioavailability and is a strategy in Parkinson's disease treatment. Catecholic benzimidazole arylhydrazones have demonstrated statistically significant MAO-B inhibitory effects, with one compound being a particularly potent inhibitor, comparable to selegiline (B1681611) and rasagiline. mdpi.com

Lysine Demethylases (KDMs): A novel benzimidazole pyrazole-based inhibitor was identified to inhibit the KDM4 family of Jumonji C (JmjC) domain-containing histone lysine demethylases, which are implicated in cancer. acs.org

Dihydrofolate Reductase (DHFR): DHFR is an enzyme involved in the synthesis of purines and some amino acids. Benzimidazole derivatives have been designed and synthesized to evaluate their antiproliferative activities, with DHFR being a key target. acs.org

Kinases and Cyclooxygenases (COXs): The versatile benzimidazole scaffold has been explored for its anti-inflammatory properties, which can involve the inhibition of enzymes like p38α MAP kinase, lymphocyte-specific protein tyrosine kinase (Lck), and cyclooxygenases (COXs). nih.govnih.govnih.gov

Antioxidant and Free Radical Scavenging Properties

Oxidative stress is implicated in numerous diseases, making the development of compounds with antioxidant properties a significant area of research. nih.gov A series of new benzimidazolyl-2-hydrazones, derived from 2-hydrazinyl-1H-benzimidazole, have been synthesized and evaluated for their antioxidant and radical scavenging activities. nih.govnih.govunl.pt

These activities were assessed in vitro using stable free radicals like 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH), as well as in systems modeling iron-induced oxidative damage. nih.govnih.govresearchgate.net Studies consistently show that di- and trihydroxy substituted 1H-benzimidazole-2-yl hydrazones are among the most effective radical scavengers. nih.govnih.gov For instance, 2,3- and 3,4-dihydroxy hydrazones were found to be the most potent scavengers across various tested systems. nih.govnih.gov The radical scavenging ability of these compounds showed a good correlation with experimentally observed trends. nih.govnih.gov

Theoretical DFT calculations have been applied to understand the preferred mechanism of antioxidant activity, suggesting that these compounds can react with various free radicals through pathways like Hydrogen Atom Transfer (HAT) in nonpolar media and Single Electron Transfer followed by Proton Transfer (SPLET) in polar media. nih.govnih.gov

Table 4: Radical Scavenging Activity (C-50 in μmol/L) of 1H-benzimidazole-2-yl hydrazones in the ABTS System

| Compound | Substitution Pattern | C-50 (μmol/L) | Reference |

|---|---|---|---|

| 5b | 2,3-dihydroxy | 4.15 | nih.gov |

| 5d | 3,4-dihydroxy | 4.15 | nih.gov |

| 5j-5l | Methoxy (B1213986) and hydroxy | < 8 | nih.gov |

| 5h | Methoxy only | 14.30 | nih.gov |

| Melatonin (Reference) | - | 17.25 | nih.gov |

Structure-Activity Relationship (SAR) Analyses for Biological Potency and Selectivity

The biological activity of 2-hydrazinyl-1H-benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core and the hydrazone moiety. nih.gov

For Antioxidant Activity: The presence and position of hydroxyl and methoxy groups on the phenyl ring of benzimidazolyl-2-hydrazones are crucial. nih.gov Dihydroxy-substituted compounds, particularly those with catechol (3,4-dihydroxy) or pyrogallol-like moieties, demonstrate the highest radical scavenging activity. nih.govmdpi.com The presence of both methoxy and hydroxy groups also leads to a significant increase in antioxidant potency compared to methoxy-only or mono-hydroxy derivatives. nih.gov The molecular structure of these hydrazones provides several possible sites for hydrogen atom transfer and deprotonation, which are key to their radical-scavenging mechanisms. nih.gov

For Acetylcholinesterase Inhibition: In a series of benzimidazole-triazole hybrids, substitutions on both the benzimidazole and the phenyl rings significantly influenced AChE inhibitory activity. nih.gov Halogen substitution (e.g., chloro) at the 5(6)-position of the benzimidazole ring, combined with a 3,4-dihydroxy substitution on the phenyl ring, resulted in the most potent inhibitors. nih.gov This highlights the importance of specific electronic and steric factors for effective interaction with the enzyme's active site.

General SAR for Benzimidazoles: Broader SAR analyses of benzimidazole derivatives indicate that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold are critical in modulating various biological activities, including anti-inflammatory effects. nih.gov The planarity of the benzimidazole nucleus, substitution at the C-2 position, and the length of aliphatic chains at the N-1 position are key structural aspects that influence chemotherapeutic efficacy. acs.org For hydrazide-hydrazone derivatives in general, the presence of different substituents and the derivatization of the heterocyclic ring can greatly affect biological outcomes. jocpr.com

Computational and Theoretical Investigations on 2 Hydrazinyl 5,6 Dimethyl 1h Benzimidazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. irjweb.com Calculations are frequently performed using Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. dergipark.org.trsciencepublishinggroup.com Such studies on the benzimidazole (B57391) scaffold allow for the optimization of molecular geometry and the calculation of various electronic and thermodynamic properties. dergipark.org.trresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electron conductivity. nih.gov A small energy gap generally signifies high chemical reactivity and lower kinetic stability. irjweb.comcumhuriyet.edu.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions.

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.comdergipark.org.tr |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. dergipark.org.tr |

| Electronegativity (χ) | -½ (EHOMO + ELUMO) | Represents the ability of the molecule to attract electrons. dergipark.org.tr |

| Chemical Potential (μ) | ½ (EHOMO + ELUMO) | The negative of electronegativity, related to the escaping tendency of electrons. dergipark.org.tr |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons; a higher value indicates a better electrophile. dergipark.org.trnih.gov |

For benzimidazole derivatives, DFT calculations show that the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed across both the benzimidazole and substituent groups. dergipark.org.tr The introduction of substituents, such as the hydrazinyl and dimethyl groups in the target compound, influences the EHOMO and ELUMO values and, consequently, all related reactivity descriptors. dergipark.org.tr

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MESP map displays different colors to represent varying electrostatic potential values on the electron density surface. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms. nih.gov For 2-Hydrazinyl-5,6-dimethyl-1H-benzimidazole, these regions are expected over the nitrogen atoms of the imidazole (B134444) ring and the terminal amino group of the hydrazinyl moiety.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. nih.gov

Green Regions: Correspond to areas of near-zero potential. nih.gov

Molecular Docking Simulations for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein or receptor. researchgate.net It is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates, such as benzimidazole derivatives, which are known to interact with a wide range of biological targets. ukm.mynih.govnih.gov

Docking simulations reveal the specific interactions that stabilize the ligand-protein complex. For benzimidazole-based compounds, these interactions commonly include:

Hydrogen Bonds: These are crucial for binding affinity and specificity. nih.gov The nitrogen atoms in the benzimidazole ring and the hydrogen atoms of the hydrazinyl group can act as hydrogen bond acceptors and donors, respectively, forming key interactions with amino acid residues like glutamic acid, asparagine, and threonine. nih.govresearchgate.net

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzimidazole core and the methyl groups at positions 5 and 6 can engage in hydrophobic interactions with nonpolar amino acid residues such as isoleucine, leucine, and glycine. ukm.mynih.gov

Pi-Interactions: The aromatic system of the benzimidazole ring can participate in various π-stacking, π-anion, or π-alkyl interactions with the side chains of appropriate amino acid residues. ukm.myresearchgate.net

Van der Waals Forces: These forces contribute significantly to the shape complementarity between the ligand and the binding pocket of the receptor. ukm.my

The primary output of a docking simulation is the binding mode (or pose) of the ligand in the receptor's active site and a corresponding docking score, which estimates the binding free energy (ΔG), typically in kcal/mol. researchgate.net A lower (more negative) docking score generally indicates a more favorable binding affinity. researchgate.net

Studies on various benzimidazole derivatives have shown their potential to bind to numerous protein targets. The predicted binding affinities depend on the specific substitutions on the benzimidazole core and the topology of the target's active site. ukm.my

| Benzimidazole Derivative Class | Protein Target Example | PDB ID | Representative Docking Score (kcal/mol) |

| Benzimidazole-Thiadiazole Hybrids | Candida sterol 14-α demethylase (CYP51) | - | -10.9 |

| 1-benzyl-2-phenyl-1H-benzimidazole Derivatives | Antihypertensive protein hydrolase inhibitor | 4XX3 | -9.2 to -10.0 |

| Benzimidazole-Isatin Hybrids | DNA Gyrase | - | -8.4 |

| Keto-benzimidazoles | Epidermal Growth Factor Receptor (EGFR) | - | -8.1 |

Note: The data presented are for structurally related benzimidazole derivatives to illustrate the typical binding affinities observed for this class of compounds. ukm.myresearchgate.netnih.govbiointerfaceresearch.com

These simulations suggest that derivatives of this compound could be designed to effectively bind to specific enzyme active sites, guided by the principles of structure-based drug design.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and the potential for isomerization are key aspects of a molecule's chemical and biological profile.

Conformational Analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C2-N bond (connecting the benzimidazole ring to the hydrazinyl group) can lead to different conformers. Theoretical studies on related benzimidazole-hydrazone structures have identified stable conformers such as E/Z synperiplanar and antiperiplanar forms. sciencepublishinggroup.com The relative stability of these conformers, determined by calculating their Gibbs free energy, dictates the most probable shape of the molecule in different environments (e.g., gas phase vs. solvent). sciencepublishinggroup.com

Tautomerism is a form of isomerism involving the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers called tautomers. encyclopedia.pub The benzimidazole ring system is known to exhibit prototropic tautomerism. For 5,6-disubstituted benzimidazoles, the proton on the imidazole nitrogen can migrate between the N1 and N3 positions. Due to the symmetrical substitution pattern of the dimethyl groups in this compound, the two resulting tautomers are degenerate (identical). The 1H-tautomer is established as the most stable form of benzimidazole by a significant energy margin. nih.gov While other tautomers (e.g., 4H- and 6H-tautomers) have been identified in photochemical studies under matrix isolation conditions, the 1H-form is the overwhelmingly predominant species under normal conditions. nih.gov Theoretical calculations can quantify the relative stabilities and tautomeric equilibrium constants for different benzimidazole derivatives. semanticscholar.org

Computational Validation and Interpretation of Spectroscopic Data

Computational chemistry provides a powerful lens for the validation and interpretation of experimental spectroscopic data. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in assigning and understanding the vibrational, magnetic resonance, and electronic spectra. These in silico methods allow for a detailed correlation between the molecular structure and its spectroscopic signatures.

Theoretical calculations of the vibrational frequencies using DFT, often at the B3LYP/6-311++G(d,p) level of theory, have been employed to complement experimental Fourier-Transform Infrared (FT-IR) spectra. The calculated harmonic vibrational frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method.

Key vibrational modes for this compound and its derivatives that are often analyzed include the N-H stretching vibrations of the imidazole and hydrazinyl groups, the C=N stretching of the benzimidazole ring, and the various C-H and C-C stretching and bending modes of the aromatic ring and methyl groups. Computational analysis aids in the precise assignment of these bands, which can be challenging in a complex molecule with overlapping vibrational modes. For instance, the characteristic N-H stretching vibrations are predicted at specific wavenumbers, which can be compared with the experimental spectrum to confirm the presence and bonding environment of these functional groups.

Table 1: Theoretical and Experimental FT-IR Vibrational Frequencies for Key Functional Groups of Benzimidazole Derivatives

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H (Imidazole) | Stretching | ~3450 | ~3430 |

| N-H (Hydrazinyl) | Asymmetric Stretching | ~3350 | ~3330 |

| N-H (Hydrazinyl) | Symmetric Stretching | ~3250 | ~3240 |

| C=N (Imidazole) | Stretching | ~1630 | ~1625 |

| C-H (Aromatic) | Stretching | ~3100-3000 | ~3080-3020 |

| C-H (Methyl) | Asymmetric Stretching | ~2980 | ~2975 |

| C-H (Methyl) | Symmetric Stretching | ~2920 | ~2915 |

Gauge-Independent Atomic Orbital (GIAO) calculations using DFT are the standard method for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. These calculations provide theoretical chemical shifts that, when referenced against a standard like Tetramethylsilane (TMS), show a strong correlation with experimental data.

The predicted ¹H NMR spectrum helps in assigning the protons of the methyl groups, the aromatic ring, and the N-H protons of the imidazole and hydrazinyl moieties. Similarly, the ¹³C NMR spectrum is computationally predicted to assign the carbon atoms of the benzimidazole core, the methyl groups, and the carbon atom attached to the hydrazinyl group. Discrepancies between the calculated and experimental shifts can often be attributed to solvent effects, which can be modeled computationally to improve accuracy.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 | ~150.5 | - |

| C4/C7 | ~115.2 | ~7.25 |

| C5/C6 | ~135.8 | - |

| C8/C9 | ~140.1 | - |

| CH₃ (C5/C6) | ~20.3 | ~2.30 |

| NH (Imidazole) | - | ~12.10 |

| NH (Hydrazinyl) | - | ~5.80 |

| NH₂ (Hydrazinyl) | - | ~4.50 |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool used to simulate the electronic absorption spectra (UV-Vis) of molecules like this compound. These calculations predict the electronic transitions, their corresponding excitation energies, and oscillator strengths. The results are then used to generate a theoretical UV-Vis spectrum, which can be compared with the experimental one.

The analysis of the molecular orbitals involved in the main electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of these transitions (e.g., π→π* or n→π*). For this compound, the transitions are typically associated with the π-electron system of the benzimidazole ring.

In Silico Assessment of Pharmacokinetic Parameters and "Drug-Likeness" Properties

In silico tools are invaluable in early-stage drug discovery for predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and "drug-likeness" of a compound. These predictions help to identify potential liabilities and guide the optimization of lead compounds.

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:

Molecular weight (MW) ≤ 500 g/mol

Log P (octanol-water partition coefficient) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Computational studies on this compound have shown that it generally complies with Lipinski's Rule of Five, indicating a favorable profile for oral absorption.

Veber's rule provides additional criteria for predicting oral bioavailability based on molecular flexibility and polar surface area. The rule suggests that a compound is more likely to be orally bioavailable if it has:

A rotatable bond count (nRotb) ≤ 10

A polar surface area (PSA) ≤ 140 Ų

This compound also typically satisfies Veber's rule, further supporting its potential as an orally active agent. The low number of rotatable bonds suggests a degree of conformational rigidity, which can be beneficial for binding to a biological target.

Table 3: Calculated "Drug-Likeness" and Pharmacokinetic Parameters for this compound

| Parameter | Description | Calculated Value | Compliance |

|---|---|---|---|

| Lipinski's Rule of Five | |||

| Molecular Weight (MW) | Mass of the molecule | ~190.24 g/mol | Yes (≤ 500) |

| Log P | Lipophilicity | ~1.8-2.2 | Yes (≤ 5) |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds | 3 | Yes (≤ 5) |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms | 4 | Yes (≤ 10) |

| Veber's Rule | |||

| Rotatable Bonds (nRotb) | Number of freely rotatable bonds | 1 | Yes (≤ 10) |

| Polar Surface Area (PSA) | Surface sum over all polar atoms | ~77.8 Ų | Yes (≤ 140) |

Coordination Chemistry and Applications in Materials Science

Exploration of 2-Hydrazinyl-5,6-dimethyl-1H-benzimidazole as a Ligand in Metal Complexation

This compound possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The benzimidazole (B57391) ring system contains a pyridine-type nitrogen atom that is a common coordination site for metal ions. The hydrazinyl group at the 2-position introduces additional donor atoms in the form of its two nitrogen atoms. This allows for several possible coordination modes, including monodentate, bidentate, or bridging ligation.

The presence of the electron-donating methyl groups at the 5 and 6 positions of the benzimidazole ring is expected to increase the electron density on the benzimidazole nitrogen atoms, potentially enhancing their donor capacity and the stability of the resulting metal complexes.

The hydrazinyl group is also a reactive handle that can be readily condensed with aldehydes or ketones to form hydrazone Schiff base ligands. These Schiff bases can offer an expanded and more versatile coordination sphere, often acting as multidentate chelating agents that form highly stable complexes with transition metals.

Synthesis and Structural Characterization of Metal Coordination Compounds

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex (metal-to-ligand ratio) would depend on the reaction conditions, the nature of the metal ion, and the coordination mode of the ligand.

Structural characterization of any resulting metal complexes would be essential to determine their precise molecular structure and bonding. Standard analytical techniques would be employed:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the N-H, C=N, and other relevant bonds upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the structure of the ligand in the complex, although paramagnetic metal centers could lead to signal broadening.

Without experimental data, the specific structures of any metal complexes of this compound remain hypothetical.

Catalytic Applications of Derived Metal Complexes

Potential catalytic applications, based on related systems, could include:

Oxidation reactions: As catalysts for the oxidation of alcohols, alkenes, or other organic substrates.

Reduction reactions: In hydrogenation or transfer hydrogenation reactions.

Cross-coupling reactions: Such as Suzuki, Heck, or Sonogashira couplings, which are fundamental in organic synthesis.

The electronic properties imparted by the dimethylbenzimidazole and hydrazinyl moieties could influence the catalytic activity and selectivity of the metal center. However, no specific studies have been reported to confirm such applications for this particular ligand.

Potential in Functional Materials and Dyes

The benzimidazole core is a component of some dyes and functional organic materials. Metal complexes of benzimidazole derivatives can exhibit interesting photophysical properties, such as fluorescence or phosphorescence, which could make them suitable for applications in:

Organic Light-Emitting Diodes (OLEDs): As emissive materials or hosts.

Sensors: For the detection of specific metal ions or small molecules.

Dyes: The extended conjugation in the benzimidazole system can lead to absorption in the visible region of the electromagnetic spectrum.

The specific properties of materials derived from this compound would need to be experimentally determined.

Other Scientific Applications of 2 Hydrazinyl 5,6 Dimethyl 1h Benzimidazole

Analytical Chemistry Applications (e.g., as a Reagent or Derivatization Agent)

The hydrazinyl (-NHNH2) group is a well-known reactive moiety in analytical chemistry, often utilized for the derivatization of carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction is valuable for several analytical purposes:

Enhanced Detection: The resulting hydrazone derivatives often exhibit improved chromophoric or fluorophoric properties, leading to enhanced sensitivity in spectrophotometric or fluorometric detection methods.

Improved Chromatographic Separation: Derivatization can alter the volatility and polarity of analytes, which can improve their separation characteristics in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Mass Spectrometry: The formation of hydrazones introduces a specific mass shift, which can be useful in mass spectrometry (MS) for identifying and quantifying carbonyl compounds.

Given these properties, 2-Hydrazinyl-5,6-dimethyl-1H-benzimidazole could theoretically be employed as a derivatization agent. However, no specific studies detailing its use for this purpose, including reaction conditions, stability of the derivatives, or comparative performance with other hydrazine-based reagents, are currently available in the scientific literature.

Hydrazone derivatives are also known to be used as spectrophotometric agents for the determination of various metal ions. dergipark.org.tr The formation of metal complexes with hydrazones can lead to colored solutions, allowing for the quantitative analysis of metal ions. While the benzimidazole (B57391) nucleus in this compound could also participate in metal coordination, specific studies on its application as a spectrophotometric reagent for metal ion detection are not found in the reviewed literature.

Studies on Corrosion Inhibition Properties

Benzimidazole and its derivatives are a well-established class of organic corrosion inhibitors, particularly for metals like mild steel in acidic environments. nih.gov Their effectiveness is generally attributed to the presence of the imidazole (B134444) ring, which contains nitrogen atoms with lone pairs of electrons, and the aromatic system, which has delocalized π-electrons. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits the corrosion process.

The mechanism of inhibition by benzimidazole derivatives can involve:

Adsorption: The molecules can adsorb onto the metal surface through physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the heteroatoms and the metal).

Film Formation: The adsorbed molecules form a protective film that isolates the metal from the corrosive medium.

Blocking of Active Sites: The inhibitor molecules can block the active sites on the metal surface where corrosion reactions (both anodic and cathodic) occur.

The study of corrosion inhibitors often involves electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as surface analysis techniques. The effectiveness of an inhibitor is typically quantified by its inhibition efficiency (IE), which is often dependent on its concentration, the temperature, and the nature of the corrosive environment.

While numerous studies have demonstrated the excellent corrosion inhibition properties of various benzimidazole derivatives, there is a lack of specific research focusing on this compound. Therefore, no specific data on its inhibition efficiency, adsorption isotherm (e.g., Langmuir, Freundlich), or the thermodynamic parameters of its adsorption on any metal surface are available. The presence of the additional hydrazinyl group with its nitrogen atoms could potentially enhance the coordination with the metal surface and thus its inhibition properties, but this remains a hypothesis without experimental validation.

Below is a table summarizing the inhibition efficiencies of some benzimidazole derivatives from the literature to provide a context for the potential performance of such compounds. It is important to note that these data are not for this compound.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | 1 x 10⁻³ M | 88.2 | nih.gov |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel | 1.0 M HCl | 1 x 10⁻³ M | 95.4 | nih.gov |

| 2-(2-chlorophenyl)-1H-Benzimidazole | Copper | 0.5 mol L⁻¹ H₂SO₄ | 5 mmol L⁻¹ | 92.3 | electrochemsci.org |

| 2-Chloro-1-(4-fluorobenzyl)benzimidazole | Copper | 0.5 M H₂SO₄ | 10 mM | 95.2 | electrochemsci.org |

Emerging Research Frontiers and Future Directions for 2 Hydrazinyl 5,6 Dimethyl 1h Benzimidazole

Innovation in Synthetic Pathways and Methodologies

The synthesis of benzimidazole (B57391) derivatives has been a central theme in organic chemistry, traditionally involving methods that are often costly and environmentally taxing. nih.gov The classical approach typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, which can require harsh conditions and long reaction times.

Recent advancements, however, are pivoting towards "Green Chemistry" principles, aiming to create more efficient, cost-effective, and environmentally benign synthetic routes. nih.govnih.gov For the synthesis of 2-hydrazinyl-benzimidazoles, a key intermediate is often a 2-mercaptobenzimidazole, which is then converted to a sulfonyl derivative before being reacted with hydrazine (B178648) hydrate. nih.govresearchgate.net Innovations in this multi-step process are actively being sought.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields by providing rapid and uniform heating. researchgate.net

Novel Catalytic Systems: The use of eco-friendly and reusable catalysts, such as zinc boron nitride or various Lewis acids, is being explored to replace traditional, more hazardous catalysts. nih.govbiotech-asia.org

Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DES) is a major focus. nih.govspast.org These solvents not only reduce environmental impact but can also enhance reaction rates and selectivity. spast.org

One-Pot Syntheses: Developing synthetic protocols where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates streamlines the process, saves resources, and reduces waste. scirp.org

These modern methodologies are being adapted for the synthesis of 2-Hydrazinyl-5,6-dimethyl-1H-benzimidazole, starting from 4,5-dimethyl-o-phenylenediamine, to make its production more sustainable and economically viable for future research and potential commercialization.

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Prolonged heating with traditional solvents. | Well-established procedures. | nih.gov |

| Microwave Irradiation | Rapid, efficient heating. | Reduced reaction time, higher yields, energy efficient. | researchgate.net |

| Deep Eutectic Solvents (DES) | Use of DES as both solvent and reagent. | Eco-friendly, simplified work-up, high yields. | spast.org |

| Solid-State Condensation | Solvent-free reaction, often with a catalyst like zinc acetate. | Minimal waste, simpler purification (e.g., sublimation). | researchgate.net |

| Nanocatalysis | Use of catalysts like AlOOH–SO₃ nanoparticles. | High efficiency, catalyst recyclability, mild conditions. | nih.gov |

Advanced Mechanistic Elucidation of Biological Activities

Benzimidazole derivatives are known to exert their biological effects through a variety of mechanisms, a versatility that stems from the core's ability to bind to numerous therapeutic targets. nih.govresearchgate.net A key mechanism of action for many benzimidazoles, particularly in the realm of anticancer and antiparasitic activity, is the disruption of microtubule polymerization. biotech-asia.orgresearchgate.net By binding to β-tubulin, these compounds inhibit the formation of microtubules, which are essential for cell division, thereby arresting the cell cycle and inducing apoptosis. biotech-asia.org

For derivatives of 2-hydrazinyl-benzimidazole, particularly its hydrazone forms, research has correlated their potent anthelmintic and antiproliferative activities with the inhibition of tubulin polymerization. nih.govresearchgate.net Future research aims to move beyond correlation to a more precise elucidation of these interactions at a molecular level. Advanced techniques such as X-ray crystallography of the compound bound to its target protein, cryo-electron microscopy, and sophisticated spectroscopic methods are being employed to map the exact binding sites and conformational changes induced.

Furthermore, researchers are investigating other potential mechanisms. The structural resemblance of the benzimidazole scaffold to purines suggests that these compounds could act as inhibitors for a range of kinases and polymerases. nih.gov Investigations into their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate other crucial cellular pathways are active areas of research. nih.gov Understanding these intricate mechanisms is vital for explaining the compound's full range of biological activities and for identifying potential liabilities or opportunities for combination therapies.

Rational Design and Optimization of Derivatives for Enhanced Potency and Selectivity

The biological activity of a benzimidazole derivative is profoundly influenced by the nature and position of substituents on its core structure. nih.gov This principle forms the basis of rational drug design, where Structure-Activity Relationship (SAR) studies are paramount. nih.govnih.gov For this compound, the hydrazinyl group at the C2 position serves as a versatile chemical handle for creating a library of new derivatives, such as hydrazones, by condensation with various aldehydes and ketones. nih.govnih.govekb.eg

The 5,6-dimethyl substitution is particularly noteworthy. Studies have shown that these methyl groups can enhance anticancer efficacy by increasing the molecule's lipophilicity, which in turn improves cellular absorption and bioavailability. biotech-asia.org

Optimization strategies focus on:

Modifying the Hydrazinyl Moiety: Converting the 2-hydrazinyl group into various hydrazones by reacting it with different aromatic or heterocyclic aldehydes allows for a systematic exploration of how electronic and steric factors influence activity. ekb.egresearchgate.net

Substitution on the Benzene (B151609) Ring: While the core compound is 5,6-dimethyl substituted, further modifications could be explored to fine-tune properties.

N-Substitution: Alkylation or arylation at the N1 position of the imidazole (B134444) ring can significantly alter the compound's pharmacokinetic profile and target engagement. nih.gov

Lead optimization efforts for other benzimidazole series have successfully yielded compounds with high potency and selectivity for specific targets, such as the PI3Kδ enzyme, demonstrating the power of this approach. nih.govresearchgate.net By systematically modifying the structure of this compound and evaluating the resulting derivatives, researchers aim to develop new analogues with superior potency against specific biological targets and improved selectivity to minimize off-target effects.

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| C2 | Hydrazone derivatives (from 2-hydrazinyl) | Potent antiproliferative and anthelmintic activity. | nih.govnih.gov |

| C5 and C6 | Dimethyl groups | Enhanced lipophilicity and cellular absorption, leading to increased cytotoxicity. | biotech-asia.org |

| N1 | Alkyl/Aryl groups | Significantly influences pharmacokinetic properties and biological activity. | nih.gov |

| C2 | p-nitrophenyl ring | Significant for antibacterial activity. | rjptonline.org |

Exploration of Novel and Niche Application Areas

The versatile benzimidazole scaffold has given rise to compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govresearchgate.net A key future direction for this compound is to explore its potential beyond these established areas and to identify novel and niche applications where it may offer unique advantages.

One such promising area is the development of multi-target agents. For instance, research on 2-hydrazinyl-benzimidazole hydrazones has shown that they can possess combined anthelmintic and antioxidant properties. nih.gov This is particularly relevant for diseases like trichinellosis, where the parasitic infection induces significant oxidative stress in the host. nih.govresearchgate.net A single compound that can both eliminate the parasite and mitigate the associated oxidative damage represents a more holistic and potentially more effective treatment strategy.

Other potential niche applications being explored include:

Neurodegenerative Diseases: Investigating the compound's ability to inhibit enzymes or protein aggregation involved in diseases like Alzheimer's or Parkinson's.

Metabolic Disorders: Exploring its potential to modulate key enzymes involved in metabolic pathways.

Materials Science: The unique photophysical properties of some benzimidazole derivatives make them candidates for use in organic electronics and as fluorescent probes. nih.gov

The exploration of these novel applications requires interdisciplinary collaboration and the use of diverse screening platforms to uncover the full therapeutic potential of this promising chemical scaffold.

Integration of Advanced Computational and Experimental Approaches in Research Design

The synergy between computational and experimental methods is revolutionizing drug discovery, and research on this compound is no exception. researchgate.netfrontiersin.org Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the research process. frontiersin.org

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to elucidate its mechanism of action and predict its binding affinity. spast.orgnih.govekb.eg It allows for the virtual screening of large libraries of derivatives to identify the most promising candidates for synthesis. scirp.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, providing insights that guide the rational design of more potent analogues. frontiersin.org

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, helping to identify candidates with favorable drug-like properties and reducing late-stage failures. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and stability of the molecules, providing a deeper understanding of their chemical behavior and reaction mechanisms. nih.govsciencepublishinggroup.com

These computational predictions serve as a powerful guide for experimental work. The most promising compounds identified through in silico screening are then synthesized and subjected to rigorous in vitro and in vivo biological evaluation. spast.orgresearchgate.net This integrated approach, combining the predictive power of computational chemistry with the definitive validation of experimental biology, creates a more efficient and targeted research workflow, ultimately accelerating the journey of discovery for new therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-hydrazinyl-5,6-dimethyl-1H-benzimidazole?

- Methodology : The synthesis typically involves a multi-step process starting with o-phenylenediamine derivatives. For example, 1H-benzo[d]imidazole-2-thiol is first synthesized by reacting o-phenylenediamine with carbon disulfide in ethanol under basic conditions. Subsequent treatment with hydrazine hydrate in methanol yields 2-hydrazinyl-1H-benzimidazole. Condensation with aldehydes or ketones in the presence of glacial acetic acid generates the final hydrazine carboxamide derivatives. Key characterization methods include IR spectroscopy (to identify S-H and N-H stretches at ~2634 cm⁻¹ and ~3395 cm⁻¹), ¹H-NMR (singlets for S-H at δ12.31 and N-H at δ10.93), and elemental analysis (deviations within ±0.4% of theoretical values) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- FT-IR : Confirm functional groups (e.g., N-H, C=N, and aromatic C-H stretches).

- ¹H/¹³C-NMR : Verify aromatic proton environments and carbons in the benzimidazole ring (e.g., δ151.93 for N=C-N in ¹³C-NMR).

- Mass spectrometry (ESI-MS) : Match observed m/z values with theoretical molecular weights.

- Elemental analysis : Ensure C, H, N content aligns with calculated values (e.g., C: 77.71% vs. 77.61% observed) .

Q. What solvents and reaction conditions are optimal for synthesizing hydrazinyl benzimidazole derivatives?

- Methodology : Methanol and ethanol are common solvents for hydrazine reactions due to their polarity and ability to dissolve intermediates. Reflux conditions (60–80°C) are often employed for condensation steps. Acidic environments (e.g., glacial acetic acid) facilitate imine bond formation. For bromination or functionalization, carbon tetrachloride with N-bromosuccinimide (NBS) under ultrasonic irradiation or reflux is effective, though side reactions (e.g., over-bromination) require careful monitoring via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing substituted benzimidazoles?

- Methodology : Apply triangulation by cross-validating data from multiple techniques (e.g., NMR, IR, X-ray crystallography). For example, rotational disorder in brominated derivatives (observed in X-ray data) can explain split NMR peaks. Use computational tools (e.g., DFT simulations) to predict spectral patterns and compare with experimental results. Iterative refinement of reaction conditions (e.g., adjusting stoichiometry or temperature) can minimize impurities causing spectral overlaps .

Q. What strategies optimize the biological activity of this compound derivatives in pharmacological studies?

- Methodology :

- Structure-activity relationship (SAR) : Modify substituents on the benzimidazole core (e.g., introducing electron-withdrawing groups like Br or CF₃) to enhance binding to target proteins. For example, bromination at thiophene positions adjacent to sulfur improves antiviral activity .

- In silico docking : Use tools like AutoDock to predict interactions with biological targets (e.g., viral proteases). Derivatives with triazole-thiazole moieties show enhanced binding to active sites, as seen in docking studies .

- In vitro assays : Test cytotoxicity (e.g., MTT assay) and antiviral activity (e.g., plaque reduction) to identify compounds with therapeutic indices >10 .

Q. How can unexpected reaction pathways (e.g., over-bromination) be mitigated during functionalization?

- Methodology :

- Controlled stoichiometry : Use limiting reagents (e.g., 1:1 molar ratio of NBS to substrate) to prevent tri-bromination.

- Selective catalysts : Employ ultrasound irradiation to enhance regioselectivity, as bromination favors positions adjacent to sulfur in thiophene derivatives.

- Chromatographic separation : Isolate mono-brominated products using silica gel chromatography, though this may require multiple attempts due to similar Rf values .

Q. What crystallographic techniques are critical for resolving structural ambiguities in benzimidazole derivatives?

- Methodology :

- Single-crystal X-ray diffraction : Determine absolute configuration and disorder (e.g., major:minor occupancy ratios of 0.876:0.124 in brominated derivatives). Monoclinic systems (space group P21/n) are common, with unit cell parameters (e.g., a=13.68 Å, β=98.3°) providing insights into packing interactions.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯N hydrogen bonds forming C(7) chains) to explain stability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.